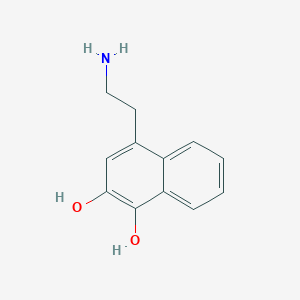

4-(2-Aminoethyl)naphthalene-1,2-diol

Description

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

4-(2-aminoethyl)naphthalene-1,2-diol |

InChI |

InChI=1S/C12H13NO2/c13-6-5-8-7-11(14)12(15)10-4-2-1-3-9(8)10/h1-4,7,14-15H,5-6,13H2 |

InChI Key |

YUZXJJQFISVSNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)O)CCN |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations of 4 2 Aminoethyl Naphthalene 1,2 Diol

Direct Synthesis Strategies for 4-(2-Aminoethyl)naphthalene-1,2-diol

Direct synthesis strategies aim to construct the target molecule through a series of sequential reactions, often involving the formation of key intermediates.

Multi-Step Synthetic Routes

Multi-step syntheses are common for complex molecules and involve a sequence of reactions to build the desired structure. youtube.comyoutube.com While a specific multi-step synthesis for this compound is not detailed in the provided search results, a general approach can be inferred from the synthesis of analogous compounds. For instance, the synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (6,7-ADTN), a structurally related compound, starts from naphthalene-2,3-diol. researchgate.netresearchgate.net This multi-step process involves: researchgate.netresearchgate.net

Methylation: The starting diol is methylated to protect the hydroxyl groups.

Friedel-Crafts Acylation: An acetyl group is introduced into the naphthalene (B1677914) ring system.

Haloform Reaction: The acetyl group is converted into a carboxylic acid.

Birch Reduction: The aromatic ring is partially reduced.

Curtius Reaction: The carboxylic acid is converted into an amine.

Demethylation: The protecting methyl groups are removed to yield the final diol.

A similar multi-step strategy could potentially be adapted for the synthesis of this compound.

Regioselective Synthesis Approaches

Regioselectivity, the control of the position of chemical bond formation, is a critical aspect of synthesizing substituted naphthalenes. In the context of this compound, regioselectivity would be crucial to ensure the aminoethyl group is introduced at the C4 position of the naphthalene-1,2-diol (B1222099) core.

Enzymatic reactions often exhibit high regioselectivity. For example, naphthalene 1,2-dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4 catalyzes the stereospecific oxidation of naphthalene to (+)-(1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene. nih.gov While this produces a diol, further enzymatic or chemical steps would be needed to introduce the aminoethyl group at the desired position. Mutations in the active site of NDO can alter the regioselectivity of the reaction, which could be a potential avenue for controlling the position of functionalization on the naphthalene ring. nih.gov

Chemical methods for regioselective synthesis often rely on the directing effects of existing substituents or the use of specific reagents that favor reaction at a particular site. rsc.org

Enantioselective Synthesis Considerations

Enantioselective synthesis is vital when the target molecule is chiral and a specific enantiomer is desired, often for biological applications. core.ac.uk While this compound itself is not chiral, precursors or derivatives might be.

The synthesis of non-proteinogenic α-amino acids, for example, utilizes chiral auxiliaries to achieve high diastereoselectivity. core.ac.uk A similar principle could be applied in a synthetic route towards derivatives of this compound if a chiral center were to be introduced. The use of chiral catalysts or reagents can also induce enantioselectivity in a reaction.

Precursor Synthesis and Intermediate Transformations

The synthesis of complex molecules often relies on the availability of suitable starting materials and the efficient transformation of key intermediates.

Naphthalene-1,2-diol as a Starting Material

Naphthalene-1,2-diol, also known as 1,2-dihydroxynaphthalene, is a logical and commercially available starting material for the synthesis of this compound. smolecule.comsigmaaldrich.com This precursor possesses the core naphthalenediol structure.

The synthesis of a related compound, 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, has been successfully achieved starting from naphthalene-2,3-diol. researchgate.netresearchgate.net This demonstrates the feasibility of using naphthalenediols as precursors for the synthesis of more complex amino-substituted derivatives. The synthesis involves protecting the hydroxyl groups, followed by a series of reactions to introduce the amino functionality and subsequent deprotection. researchgate.netresearchgate.net

Table 1: Properties of Naphthalene-1,2-diol

| Property | Value |

|---|---|

| IUPAC Name | naphthalene-1,2-diol nih.gov |

| Molecular Formula | C₁₀H₈O₂ ebi.ac.uk |

| Molecular Weight | 160.17 g/mol sigmaaldrich.com |

| Melting Point | 101-103 °C sigmaaldrich.com |

This table presents key physical and chemical properties of the starting material, Naphthalene-1,2-diol.

Advanced Synthetic Reactions in Analogous Systems (e.g., Pictet-Spengler Reactions)

The Pictet-Spengler reaction is a powerful tool in organic synthesis for the construction of tetrahydroisoquinoline and tetrahydro-β-carboline ring systems. wikipedia.orgnumberanalytics.com The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring-closing reaction. wikipedia.orgnrochemistry.com

While a direct application of the Pictet-Spengler reaction to synthesize the acyclic this compound is not apparent, the principles of this reaction are relevant to the synthesis of related heterocyclic systems. For example, if a derivative of this compound were to be cyclized, the Pictet-Spengler reaction could be a viable method. The reaction's success is highly dependent on the nucleophilicity of the aromatic ring. wikipedia.org Less nucleophilic aromatic rings, such as a phenyl group, often require stronger acid catalysts and higher temperatures. wikipedia.org

Table 2: Key Features of the Pictet-Spengler Reaction

| Feature | Description |

|---|---|

| Reactants | β-arylethylamine and an aldehyde or ketone wikipedia.org |

| Product | Tetrahydroisoquinoline or related heterocyclic compound numberanalytics.com |

| Catalyst | Typically an acid catalyst wikipedia.org |

This table summarizes the essential components and characteristics of the Pictet-Spengler reaction.

Derivatization of this compound

The derivatization of this compound can be systematically approached by targeting its three key functional regions: the primary amine, the catechol-like hydroxyl groups, and the naphthalene ring system. This allows for the generation of a vast library of novel compounds.

The primary amine group of this compound serves as a key site for a variety of chemical modifications, including acylation and alkylation. These reactions are fundamental in peptide and small molecule chemistry for altering polarity, introducing new functional groups, and modulating biological activity. nih.gov

Acylation: The amine can readily undergo acylation with acyl chlorides or anhydrides to form corresponding amides. This transformation is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The nature of the acylating agent can be varied to introduce different functionalities.

Alkylation: Reductive amination is a common method for the N-alkylation of primary amines. This involves the reaction of the amine with an aldehyde or ketone to form a Schiff base intermediate, which is then reduced in situ to the corresponding alkylated amine. Direct alkylation with alkyl halides can also be employed, though it may be less selective, potentially leading to over-alkylation.

Table 1: Potential Reagents for Amine Group Modifications

| Modification Type | Reagent Class | Specific Examples | Potential Product Moiety |

| Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | Acetamide, Benzamide |

| Acid Anhydrides | Acetic anhydride, Succinic anhydride | Acetamide, Succinamic acid | |

| Alkylation | Aldehydes (reductive amination) | Formaldehyde, Acetaldehyde | N-methyl, N-ethyl |

| Alkyl Halides | Methyl iodide, Benzyl bromide | N-methyl, N-benzyl |

The two hydroxyl groups on the naphthalene ring, being in a catechol-like arrangement, are pivotal for derivatizations such as Schiff base formation and metal complexation. researchgate.net

Schiff Base Formation: The primary amine of this compound can condense with various aldehydes and ketones to form Schiff bases, also known as imines. nih.govyoutube.comyoutube.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. youtube.com The resulting Schiff base ligands, containing both the naphthalene diol and an imine functionality, are of significant interest in coordination chemistry. researchgate.netnih.gov The presence of the hydroxyl groups can influence the electronic properties and stability of the Schiff base.

Metal Complexation: The catechol moiety of this compound, along with the nitrogen and potentially oxygen atoms from derivatized side chains, can act as a multidentate ligand, capable of coordinating with various metal ions. nih.gov Schiff bases derived from this compound can form stable complexes with transition metals like copper, nickel, cobalt, and zinc. nih.govrsc.org The geometry and electronic properties of these metal complexes are dictated by the nature of the metal ion and the coordination environment provided by the ligand. researchgate.net The synthesis of such complexes often involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. nih.gov

Table 2: Examples of Schiff Base Formation and Metal Complexation

| Reaction Type | Reactant | Metal Salt (for complexation) | Resulting Compound Class |

| Schiff Base Formation | Salicylaldehyde | - | N-(salicylidene)-4-(2-aminoethyl)naphthalene-1,2-diol |

| 2-Hydroxy-1-naphthaldehyde | - | N-(2-hydroxy-1-naphthylidene)-4-(2-aminoethyl)naphthalene-1,2-diol | |

| Metal Complexation | Schiff base of salicylaldehyde | Copper(II) acetate | Copper(II) complex of the Schiff base |

| Schiff base of 2-hydroxy-1-naphthaldehyde | Nickel(II) chloride | Nickel(II) complex of the Schiff base |

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing activating groups (hydroxyl and aminoethyl). Generally, electrophilic attack on naphthalene derivatives is favored at the α-position (C5 and C8) over the β-position due to the formation of a more stable carbocation intermediate that preserves one of the benzene (B151609) rings' aromaticity. youtube.comyoutube.com

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, onto the naphthalene ring can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst.

Nitration: Nitration of the naphthalene ring can be accomplished using a mixture of nitric acid and sulfuric acid. youtube.com The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the naphthalene ring. researchgate.netresearchgate.net This reaction typically employs an alkyl halide or an alcohol in the presence of a Lewis acid or a solid acid catalyst like a zeolite. The choice of catalyst and reaction conditions can influence the selectivity of the alkylation. researchgate.netresearchgate.net

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Potential Product |

| Bromination | Br₂ / FeBr₃ | Bromo-4-(2-aminoethyl)naphthalene-1,2-diol |

| Nitration | HNO₃ / H₂SO₄ | Nitro-4-(2-aminoethyl)naphthalene-1,2-diol |

| Alkylation (tert-butylation) | t-butanol / H-Y zeolite | tert-butyl-4-(2-aminoethyl)naphthalene-1,2-diol |

Iii. Advanced Structural Elucidation and Theoretical Analysis of 4 2 Aminoethyl Naphthalene 1,2 Diol and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure of 4-(2-aminoethyl)naphthalene-1,2-diol and its derivatives by probing the interactions of these molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are fundamental for the structural confirmation of naphthalene (B1677914) derivatives. researchgate.netresearchgate.netresearchgate.netnih.govbohrium.com

In the ¹H NMR spectrum of a naphthalene derivative, protons on the aromatic ring typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns being highly dependent on the substitution pattern. mdpi.com For instance, in a study of 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one, aromatic protons were observed between δ 7.31 and 8.23 ppm. researchgate.net The protons of the aminoethyl side chain in this compound would be expected to appear in the upfield region, with the methylene (B1212753) groups adjacent to the naphthalene ring and the amino group showing distinct chemical shifts. For example, in a diol compound, aliphatic protons (-CH₂-) were observed at 4.56 ppm. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Aromatic carbons in naphthalene derivatives typically resonate in the range of δ 110-150 ppm. rsc.orgcanada.ca For a diol compound, aromatic carbons were observed between 115.5 and 153.8 ppm. researchgate.net The specific chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents. The carbons of the ethylamino side chain would appear at higher field strengths.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish the connectivity between protons and carbons, aiding in the unambiguous assignment of all signals in the spectra. bohrium.com

Table 1: Representative NMR Data for Naphthalene Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) | Reference |

| Naphthalene | ¹H | 7.32, 7.67 | Doublet | samipubco.com |

| ¹³C | 125.9, 128.6, 133.6 | samipubco.com | ||

| Diol Compound | ¹H (Aromatic) | 7.31-8.23 | Multiplet | researchgate.net |

| ¹H (Aliphatic -CH₂-) | 4.56 | researchgate.net | ||

| ¹³C (Aromatic) | 115.5-153.8 | researchgate.net | ||

| 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one | ¹H (-OCH₃) | 3.80 | Singlet | mdpi.com |

| ¹³C (-OCH₃) | 55.18 | mdpi.com |

This table presents a generalized view of expected NMR shifts. Actual values for this compound may vary.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netbit.edu.cnresearchgate.net

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups. The O-H stretching vibrations of the hydroxyl groups are expected to appear as a broad band in the region of 3200-3600 cm⁻¹. researchgate.net The N-H stretching vibrations of the primary amine group would also be found in this region, typically as two sharp peaks for the symmetric and asymmetric stretches.

FTIR spectroscopy of naphthalene and its derivatives has been used to study changes in vibrational modes upon aggregation and cluster formation. nasa.gov It is also a valuable tool for characterizing the products of synthesis. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | researchgate.net |

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) | researchgate.net |

| Aromatic C-H | C-H Stretch | >3000 | researchgate.net |

| Aromatic C=C | C=C Stretch | 1400-1600 | researchgate.net |

| C-O | C-O Stretch | 1000-1300 | |

| C-N | C-N Stretch | 1000-1200 |

This table provides expected ranges for IR absorptions. The exact values can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.netrsc.orgbit.edu.cn The naphthalene ring system is a strong chromophore, and its UV-Vis spectrum is characterized by several absorption bands corresponding to π→π* transitions.

The spectrum of naphthalene itself typically shows a strong absorption band around 220 nm (S₃ ← S₀ transition), another band around 275 nm, and a weaker, structured band around 312 nm. aanda.org Substitution on the naphthalene ring can cause a shift in the position and intensity of these absorption bands (a bathochromic or hypsochromic shift). The presence of the hydroxyl and aminoethyl groups in this compound is expected to modify the electronic structure of the naphthalene chromophore, leading to changes in its UV-Vis spectrum compared to the parent naphthalene molecule.

Studies on substituted naphthalene derivatives have shown that the position of the electronic bands can be sensitive to the nature and position of the substituents. aanda.org For instance, the electronic spectra of some naphthalene derivatives show a band assigned to S₃ ← S₀ transitions involving electron promotion within the π aromatic orbitals of the naphthalene chromophore. aanda.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.orgbit.edu.cn In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, allowing for the determination of the molecular formula.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For example, cleavage of the bond between the ethyl group and the naphthalene ring would result in characteristic fragment ions.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is particularly useful for analyzing complex mixtures and for studying the metabolism of compounds. LC-MS can be used to separate this compound from its derivatives or impurities before mass analysis.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups of a molecule, X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Computational and Quantum Chemical Investigations

Computational and quantum chemical methods have become indispensable tools for studying the electronic structure and properties of molecules. samipubco.comsamipubco.comindexcopernicus.com These methods can be used to complement experimental data and to provide insights into aspects of molecular structure and reactivity that are difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. samipubco.comsamipubco.comtandfonline.com DFT calculations can be used to optimize the geometry of this compound, providing theoretical values for bond lengths and angles that can be compared with experimental data. DFT can also be used to calculate various molecular properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule. samipubco.comsamipubco.com

Theoretical calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. These calculated values can be compared with experimental spectra to aid in their interpretation and assignment. For instance, DFT calculations have been used to analyze the vibrational spectra of naphthalene and its cation.

Furthermore, computational studies can provide insights into the nature of intermolecular interactions and can be used to model the behavior of molecules in different environments. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of many-body systems, including molecules of pharmaceutical interest. DFT calculations are based on the principle that the total energy of a system is a functional of its electron density. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for studying relatively large molecules like this compound.

In the context of this compound, DFT calculations, often utilizing functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with basis sets like 6-311++G**, can be employed to determine a wide range of molecular properties. These include the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule, and the distribution of electron density, which provides insights into the molecule's reactivity and intermolecular interactions.

A pertinent example of the application of DFT to a closely related compound is the structural and vibrational study of dopamine (B1211576), chemically known as 4-(2-aminoethyl)benzene-1,2-diol. researchgate.net In such studies, DFT is used to calculate the ground-state energy, dipole moment, and atomic charges, which are crucial for understanding the molecule's behavior in a biological environment. For this compound, similar calculations would be instrumental in predicting its stable conformations and electronic landscape.

Furthermore, DFT is employed in the analysis of conceptual DFT descriptors, which provide a quantitative measure of a molecule's reactivity. These descriptors include chemical potential, global hardness, and electrophilicity index. By calculating these values, researchers can predict the sites within the this compound molecule that are most susceptible to electrophilic or nucleophilic attack, offering guidance for the synthesis of derivatives and the understanding of its metabolic pathways. The geometries of naphthalene and its various metabolites, including naphthalene-1,2-diol (B1222099), have been successfully optimized using DFT calculations at the B3LYP/6-31G* level, demonstrating the utility of this method for this class of compounds. scialert.net

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides an approximate solution to the time-independent Schrödinger equation for a many-electron system. Unlike DFT, which relies on electron density functionals, the HF method uses a mean-field approximation, where each electron is considered to move in the average electric field created by all other electrons. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, the HF method remains a valuable tool, particularly as a starting point for more advanced calculations.

In the study of this compound, HF calculations, often performed with basis sets such as 6-311++G**, can provide initial estimates of the molecular geometry and electronic wavefunction. These results can then be refined using more sophisticated methods that account for electron correlation, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory.

A comparative analysis of HF and DFT methods was conducted for naphthalene and its cation, where it was found that while both methods could predict vibrational frequencies, DFT results were generally in better agreement with experimental data. This highlights the importance of selecting the appropriate theoretical method based on the specific properties being investigated. For this compound, HF calculations could be particularly useful for obtaining a qualitative understanding of its molecular orbitals and for generating a reference wavefunction for more complex post-Hartree-Fock calculations.

Molecular Structure Optimization and Vibrational Analysis

A critical aspect of theoretical analysis is the determination of the most stable three-dimensional structure of a molecule, a process known as geometry optimization. Both DFT and HF methods can be used to find the equilibrium geometry of this compound by systematically adjusting the atomic coordinates to minimize the total energy of the system. The resulting optimized structure provides key information about bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a vibrational analysis can be performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and to aid in the assignment of experimental spectral bands to specific molecular motions.

For instance, in the theoretical study of dopamine, the calculated vibrational frequencies at the DFT/B3LYP/6-311++G** level showed excellent agreement with the experimental IR and Raman spectra. researchgate.net This allowed for a detailed assignment of the vibrational modes, including the stretching, bending, and torsional motions of the various functional groups. A similar analysis for this compound would be invaluable for interpreting its vibrational spectra and for understanding the dynamics of its different structural components.

Below is a representative table of calculated vibrational frequencies for a related compound, dopamine, which illustrates the type of data that would be generated for this compound.

| Mode Number | Assignment | Calculated Frequency (cm⁻¹) |

| 1 | OH Stretch | 3580 |

| 2 | OH Stretch | 3550 |

| 3 | NH₂ Asymmetric Stretch | 3420 |

| 4 | NH₂ Symmetric Stretch | 3350 |

| 5 | CH₂ Asymmetric Stretch | 3050 |

| 6 | CH₂ Symmetric Stretch | 2980 |

| 7 | Aromatic CH Stretch | 3030 |

| 8 | NH₂ Scissoring | 1620 |

| 9 | Aromatic C=C Stretch | 1590 |

| 10 | CH₂ Scissoring | 1460 |

This table is illustrative and based on data for a similar compound. The actual frequencies for this compound would differ.

Electronic Structure and Energy Band Gap Calculations

The electronic structure of a molecule dictates its optical, electronic, and chemical properties. Theoretical methods provide a detailed picture of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or energy band gap, is a crucial parameter that influences the molecule's reactivity, stability, and electronic transitions.

For this compound, the HOMO-LUMO gap can be calculated using both DFT and HF methods. A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater ease of electronic excitation. In the study of naphthalene and its metabolites, the HOMO-LUMO energy difference was found to be a key indicator of their kinetic lability and thermodynamic stability. scialert.net For example, the stable metabolite 1,2-dihydro-1,2-naphthalenediol exhibited a high HOMO-LUMO energy difference, suggesting lower kinetic lability. scialert.net

The analysis of the HOMO and LUMO electron density distributions can also reveal important information about the regions of the molecule involved in electronic transitions. For this compound, it is expected that the HOMO would be localized primarily on the electron-rich naphthalene-1,2-diol moiety, while the LUMO might be distributed over the entire molecule. This information is vital for understanding its photochemical properties and its potential as a chromophore.

A representative table of electronic properties, based on calculations for a similar aromatic system, is provided below to illustrate the type of data obtained from these theoretical analyses.

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 0.9 eV |

This table is illustrative and based on data for a similar compound. The actual values for this compound would differ.

Iv. Reaction Mechanisms and Chemical Reactivity of 4 2 Aminoethyl Naphthalene 1,2 Diol

Oxidation-Reduction Pathways

The catechol group of 4-(2-aminoethyl)naphthalene-1,2-diol is the primary site for its redox activity. This system can undergo oxidation to form a highly reactive ortho-quinone, which can then participate in further redox cycling, leading to the generation of reactive oxygen species.

The 1,2-diol moiety of this compound can be readily oxidized to the corresponding ortho-quinone, 4-(2-aminoethyl)-1,2-naphthoquinone. This two-electron oxidation can be initiated by various chemical or enzymatic oxidants. The resulting o-quinone is an electrophilic species susceptible to nucleophilic attack.

This oxidation is often not a terminal step but the beginning of a redox cycle. nih.govnih.gov The formed quinone can be reduced back to the diol (a hydroquinone) by cellular reductants such as the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or NADPH. nih.govnih.gov This reduction can occur via a one-electron transfer, forming an intermediate semiquinone radical, or a two-electron transfer. The regenerated diol is then available for re-oxidation, establishing a cyclic process. nih.gov This redox cycling between the diol and quinone forms is a critical aspect of its chemical reactivity. nih.govnih.gov Studies on analogous naphthalene (B1677914) structures, such as 1,2-dihydroxynaphthalene (1,2-NQH₂), have shown that the redox cycle of 1,2-naphthoquinone (B1664529) (1,2-NQ) and its diol form is a key determinant of its biological activity. nih.gov

A significant consequence of the redox cycling of the this compound/quinone system is the generation of reactive oxygen species (ROS). During the autoxidation of the diol or the semiquinone radical intermediate back to the quinone, molecular oxygen (O₂) acts as the electron acceptor. This one-electron transfer to O₂ produces the superoxide (B77818) anion radical (O₂⁻). nih.gov

The superoxide radical can then undergo dismutation, either spontaneously or catalyzed by superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂). nih.gov Research on related naphthalenediols has confirmed that their oxidation generates H₂O₂. nih.gov This continuous production of superoxide and hydrogen peroxide through redox cycling can significantly alter the cellular redox environment. nih.govnih.gov

Pathways of ROS Generation:

Oxidation: this compound → 4-(2-Aminoethyl)-1,2-naphthoquinone + 2e⁻ + 2H⁺

Reduction: 4-(2-Aminoethyl)-1,2-naphthoquinone + e⁻ → Semiquinone Radical

Autoxidation & Superoxide Formation: Semiquinone Radical + O₂ → 4-(2-Aminoethyl)-1,2-naphthoquinone + O₂⁻

Hydrogen Peroxide Formation: 2O₂⁻ + 2H⁺ → H₂O₂ + O₂

Complexation Chemistry

The structure of this compound, featuring a catechol system and an amino group, provides excellent chelating sites for metal ions and other Lewis acidic species like boronic acids.

The vicinal diol and the nitrogen atom of the aminoethyl group in this compound can act as a multidentate ligand, forming stable complexes with various metal ions. The catechol moiety is a classic bidentate ligand that binds strongly to a range of metal ions, including transition metals like copper (Cu²⁺), iron (Fe³⁺), and manganese (Mn²⁺), as well as other ions like terbium (Tb³⁺). nih.govorientjchem.orgnih.gov The amino group can provide an additional coordination site, potentially forming a tridentate ligand and enhancing complex stability.

| Thermodynamic Parameter | Description | Contribution to Binding Affinity |

|---|---|---|

| Gibbs Free Energy (ΔG) | The overall energy change of the binding process. A negative value indicates a spontaneous reaction and stable complex formation. | Primary indicator of binding affinity; more negative values mean stronger binding. |

| Enthalpy (ΔH) | The heat change associated with bond formation between the ligand and metal ion, and the breaking of other bonds (e.g., O-H bonds). Can be favorable (negative) or unfavorable (positive). nih.gov | Contributes to overall affinity. Favorable enthalpy arises from strong coordinate bond formation. |

| Entropy (ΔS) | The change in disorder of the system upon binding. Typically positive and highly favorable due to the release of ordered solvent molecules from the metal's coordination sphere. nih.gov | Often the dominant driving force for high-affinity binding, especially in chelating ligands. nih.gov |

The 1,2-diol group of this compound can react reversibly with boronic acids (R-B(OH)₂) to form stable, five-membered cyclic boronate esters. nih.gov This reaction is particularly efficient with catechol-type diols. nih.gov The formation of the boronate ester is favored at a pH above the pKa of the boronic acid, which facilitates the formation of the tetrahedral boronate anion necessary for the reaction. nih.govnih.gov The presence of the aminoethyl group might influence the local pH or the electronic properties of the naphthalene ring, potentially affecting the kinetics and thermodynamics of ester formation. nih.gov This specific and reversible covalent bonding is the basis for using boronic acids in sensors for detecting molecules containing vicinal diols, such as catechols and carbohydrates. nih.gov

Isomerization and Regioselectivity in Chemical Reactions

Reactions involving the this compound scaffold can exhibit significant isomerization and regioselectivity, particularly in enzymatic and radical-mediated processes.

Enzymatic reactions, such as those catalyzed by naphthalene 1,2-dioxygenase, are known to be highly stereospecific and regiospecific, producing a single enantiomer of the cis-diol product from naphthalene. nih.govethz.ch While this compound is already a diol, further enzymatic transformations on the ring would be expected to proceed with high selectivity, dictated by the enzyme's active site.

In non-enzymatic reactions, such as electrophilic aromatic substitution or radical attack, the existing substituents guide the position of the incoming group. The hydroxyl groups are strong activating, ortho-, para-directing groups, while the aminoethyl group is also activating and ortho-, para-directing. The combined effect of these groups would strongly direct incoming electrophiles to specific unoccupied positions on the naphthalene ring. For instance, theoretical studies on the oxidation of naphthalene by hydroxyl radicals have shown that while there isn't pronounced site-selectivity between the alpha and beta positions on the unsubstituted ring, the presence of substituents would create a much clearer preference. researchgate.net The regioselectivity would be determined by the electronic and steric influences of the hydroxyl and aminoethyl groups, leading to the preferential formation of one constitutional isomer over others.

Fundamental Mechanisms of Chemical Transformations

The chemical transformations of this compound are largely centered around the high reactivity of the catechol nucleus, which is prone to oxidation, and the nucleophilic nature of the primary amine on the ethyl side chain. These functionalities can react independently or in concert, leading to a variety of products.

One of the most significant reactions of catechols, including the diol system in this compound, is oxidation. Catechols are effective reducing agents and are readily oxidized to form semiquinone radicals and subsequently quinones. This process can be initiated by various oxidizing agents, including molecular oxygen, metal ions, and free radicals. researchgate.netnih.gov For instance, the oxidation of estrogen-derived catechols by Cu(II) ions has been shown to generate semiquinone radicals and reactive oxygen species. nih.gov

The oxidation of the catechol moiety in this compound proceeds in a stepwise manner. The initial step involves the removal of a hydrogen atom (a proton and an electron) from one of the hydroxyl groups, forming a semiquinone radical. This radical is resonance-stabilized. A second oxidation step then removes another hydrogen atom to yield the corresponding ortho-quinone.

The presence of the aminoethyl group introduces the possibility of intramolecular reactions with the oxidized catechol. The primary amine is a nucleophile and can readily react with the electrophilic quinone formed in situ. This can lead to intramolecular cyclization, forming new heterocyclic ring systems. The exact nature of the cyclized product would depend on the reaction conditions and the regiochemistry of the initial oxidation.

Furthermore, the naphthalene ring system itself can influence the reactivity. Theoretical studies on the oxidation of naphthalene by hydroxyl radicals indicate that the position of attack is selective, with the formation of 1-naphthol (B170400) being favored at lower temperatures. nih.gov While this study is on naphthalene itself, it suggests that the fused aromatic system plays a role in directing chemical transformations.

The table below summarizes the fundamental chemical transformations that substituted catechols, and by extension this compound, can undergo.

| Reaction Type | Reactant(s) | Intermediate(s) | Product(s) | Significance |

| Oxidation | Catechol, Oxidizing Agent (e.g., O₂, metal ions, free radicals) | Semiquinone radical | Ortho-quinone | Key pathway for the metabolic and chemical degradation of catechols. researchgate.netnih.gov |

| Free Radical Scavenging | Catechol, Free Radicals (e.g., •OH) | Semiquinone radical | Oxidized catechol, neutralized radical | Catechols can act as antioxidants by scavenging harmful free radicals. researchgate.netnih.gov |

| Intramolecular Cyclization | This compound (after oxidation to the quinone) | N/A | Heterocyclic compounds (e.g., derivatives of dihydronaphthoxazine) | Formation of novel, potentially biologically active, fused ring systems. |

| Nucleophilic Addition | Quinone (from catechol oxidation), Nucleophile (e.g., amines, thiols) | Adduct | Substituted catechol or quinone | A common reaction of quinones, leading to the formation of new covalent bonds. nih.gov |

Detailed Research Findings:

Research into the reactivity of similar compounds provides insights into the likely transformations of this compound. For example, studies on the synthesis of naphthalene-1,4-dione analogues have demonstrated the nucleophilic substitution of amines onto the naphthoquinone ring. nih.gov This supports the plausibility of the aminoethyl group in this compound reacting with its own oxidized quinone form.

Furthermore, the study of catechol estrogens has shown that their oxidation to semiquinones and quinones is a critical step in their metabolic activation and can lead to interactions with other biological molecules. nih.gov This highlights the importance of the oxidation pathway in determining the ultimate chemical fate and biological activity of catechol-containing compounds. The generation of hydroxyl radicals during the copper-catalyzed oxidation of estrogen catechols further underscores the complex free-radical chemistry involved. nih.gov

In the context of polymerization, catechols can act as chain transfer agents and inhibitors in free-radical polymerization due to their reactivity with radical species. acs.org This again emphasizes the propensity of the catechol moiety to engage in radical-mediated reactions.

V. Biochemical Interaction Mechanisms and Cellular Effects of 4 2 Aminoethyl Naphthalene 1,2 Diol and Its Analogs

In Vitro Cellular Studies of 4-(2-Aminoethyl)naphthalene-1,2-diol Analogs

In the controlled environment of laboratory cell cultures, analogs of this compound have been shown to exert profound effects on various cellular components and processes. These studies are crucial for elucidating the fundamental mechanisms by which these compounds operate at a cellular level.

Interaction with Subcellular Components (e.g., Mitochondria)

Mitochondria, the primary sites of cellular respiration and energy production, are significant targets for various naphthalene (B1677914) derivatives. Certain ring-substituted 1-hydroxynaphthalene-2-carboxanilides, which share the naphthalene core, have been demonstrated to induce apoptosis in cancer cells through mitochondria-mediated pathways. nih.gov This process is often characterized by a loss of mitochondrial membrane potential and the release of key signaling molecules like cytochrome c. nih.govnih.gov For instance, specific derivatives with electron-withdrawing groups can trigger the production of mitochondrial superoxide (B77818), a reactive oxygen species, leading to mitochondrial-mediated cell death. nih.gov

The interaction is not limited to synthetic analogs. Natural compounds with similar structural motifs, such as quercetin (B1663063), can also directly affect mitochondrial function. At certain concentrations, quercetin can uncouple oxidative phosphorylation, stimulate oxygen consumption, decrease mitochondrial membrane potential, and cause the release of calcium ions. nih.gov These findings suggest that the catechol-like diol moiety present in this compound could similarly interact with and disrupt mitochondrial functions, a key mechanism in inducing cellular responses like apoptosis.

Induction of Specific Cellular Processes (e.g., Apoptosis, Cell Cycle Perturbation)

Analogs of this compound are potent inducers of critical cellular processes, including apoptosis (programmed cell death) and cell cycle perturbation. Naphthalene diimide derivatives, for example, have shown significant anticancer potential by inducing extensive DNA damage, which in turn activates cellular signaling pathways leading to apoptosis. nih.gov This programmed cell death is often mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases, which are enzymes that execute the apoptotic process. nih.govnih.gov

Furthermore, these compounds can interfere with the normal progression of the cell cycle. Studies on naphthalene diimide and tryptanthrin (B1681603) derivatives have shown they can cause cell cycle arrest, often in the S or G2/M phases. nih.govnih.govmdpi.com This arrest prevents cancer cells from proliferating and can be a prelude to apoptosis. For example, some naphthalene diimide derivatives cause S-phase arrest by inducing DNA damage, while others lead to an accumulation of cells in the G1 phase. nih.govnih.gov The mechanism often involves the downregulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). mdpi.com

The table below summarizes the observed effects of various naphthalene analogs on cellular processes.

| Compound Class | Cellular Process Induced | Key Molecular Events |

| Naphthalene Diimides | Apoptosis, Cell Cycle Arrest (S Phase, G1 Phase) | DNA damage, p53 activation, mitochondrial cytochrome c release, caspase activation. nih.govnih.govnih.gov |

| 1-Hydroxynaphthalene-2-carboxanilides | Apoptosis, Cell Cycle Arrest (G1 Phase) | Loss of mitochondrial membrane potential, mitochondrial superoxide production. nih.gov |

| Tryptanthrin Derivatives | Apoptosis, Cell Cycle Arrest (S Phase) | Downregulation of cyclin A1/B1 and CDK2, generation of reactive oxygen species. mdpi.com |

| Norsalsolinol (B182580) (a related TIQ) | Apoptosis | Cytochrome c release, caspase 3 activation, oxidative DNA damage. nih.govresearchgate.netebi.ac.uk |

Mechanisms of Antioxidant Activity

The antioxidant properties of this compound analogs are largely attributed to the catechol-like diol structure on the naphthalene ring. This feature allows them to act as effective hydrogen atom transfer (HAT) agents, a primary mechanism for neutralizing free radicals. acs.orgcanada.ca The toxic effects of naphthalene itself are linked to its oxidative metabolism, which generates reactive oxygen species and depletes cellular antioxidants like glutathione, leading to lipid peroxidation and DNA damage. nih.gov Consequently, compounds that can counteract this oxidative stress are of significant interest.

Studies on naphthalenediols have shown that their antioxidant activity, or their ability to donate a hydrogen atom, is significantly influenced by the position of the hydroxyl groups. acs.orgcanada.ca Intramolecular hydrogen bonding between the diol groups plays a crucial role; it stabilizes the resulting radical formed after hydrogen donation, making the parent molecule a more potent antioxidant. acs.orgcanada.ca In some cases, the antioxidant activity of certain naphthalenediols has been found to be nearly double that of a vitamin E model compound. acs.org Derivatization of related compounds like quercetin with a tetrahydroisoquinoline moiety has also been shown to improve antioxidant potential. nih.gov

The key mechanisms involved in the antioxidant activity of these analogs include:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups donate a hydrogen atom to neutralize reactive oxygen species. acs.org

Radical Stabilization: Intramolecular hydrogen bonds and the aromatic naphthalene ring system stabilize the antioxidant radical, preventing it from becoming a pro-oxidant. acs.orgcanada.ca

Metal Chelation: The catechol structure can bind to metal ions like iron and copper, which can otherwise catalyze the formation of free radicals. nih.govnih.gov

Mechanisms of Antimicrobial Activity

Naphthalene and catechol-containing compounds have demonstrated a broad spectrum of antimicrobial activities. The naphthalene scaffold is a versatile platform in medicinal chemistry, and several naphthalene-based drugs are used as antimicrobial agents. mdpi.comresearchgate.netrasayanjournal.co.in The mechanisms by which these compounds inhibit or kill microorganisms are multifaceted.

One primary mechanism is the disruption of the microbial cell membrane. mdpi.comnih.gov For example, certain dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs) cause severe membrane damage to bacteria like S. aureus and P. aeruginosa. mdpi.com Similarly, 5,8-dihydroxy-1,4-naphthoquinone (B181067) has been shown to damage the cell membrane, leading to the leakage of intracellular components like proteins and DNA. nih.gov

Other mechanisms of antimicrobial action include:

Generation of Reactive Oxygen Species (ROS): During the oxidation of catechols, ROS can be generated as a byproduct, which is toxic to microbes. nih.gov

Enzyme Inhibition: Naphthoquinones can disrupt the microbial respiratory chain. nih.gov

Protein Denaturation: The abundant phenolic hydroxyl groups found in catechol and polyphenol structures can denature bacterial proteins. nih.gov

DNA Damage: Some derivatives can cause leakage and damage to microbial DNA. nih.gov

The table below provides examples of the antimicrobial activity of naphthalene derivatives against various pathogens.

| Compound/Class | Target Microorganism(s) | Observed MIC/MBC (µg/mL) |

| Naphthoquine Phosphate (B84403) | Acinetobacter baumannii | MIC: 62.5 frontiersin.org |

| Naphthoquine Phosphate | Staphylococcus aureus | MIC: 31.25 frontiersin.org |

| 5,8-dihydroxy-1,4-naphthoquinone | Staphylococcus epidermidis | MIC₅₀: <0.6 nih.gov |

| 5,8-dihydroxy-1,4-naphthoquinone | Candida albicans | MIC₅₀: 1.2 nih.gov |

| 5,8-dihydroxy-1,4-naphthoquinone | Staphylococcus aureus | MIC₅₀: 2 nih.gov |

| Naphthalene bis-QACs (e.g., 5d) | S. aureus ATCC 43300 | MBC: 4 mdpi.com |

| Naphthalene bis-QACs (e.g., 5d) | E. coli ATCC 25922 | MBC: 2 mdpi.com |

Enzymatic Biotransformation and Metabolism of Related Naphthalene/Catecholamine Analogs

The metabolic fate of this compound can be inferred from studies on structurally similar catecholamines and their derivatives. The presence of both a catechol-like structure and an aminoethyl side chain suggests that it may undergo enzymatic transformations similar to those of endogenous compounds like dopamine (B1211576).

Formation and Degradation Pathways of Tetrahydroisoquinoline Derivatives (e.g., Norsalsolinol)

A key metabolic pathway for catecholamines involves condensation with aldehydes to form tetrahydroisoquinoline (TIQ) derivatives. nih.gov Norsalsolinol, for example, is a TIQ formed in the body via a non-enzymatic Pictet-Spengler condensation reaction between dopamine and formaldehyde. researchgate.netebi.ac.ukwikipedia.org This reaction is significant as TIQs like norsalsolinol are considered putative neurotoxins that may play a role in neurodegenerative conditions. nih.gov

Once formed, these catecholamine-derived aldehydes and their TIQ products are subject to further metabolism. The primary enzymes involved in the degradation of biogenic aldehydes are aldehyde dehydrogenase (AD) and aldehyde reductase (AR). nih.govdoi.orgnih.gov

Aldehyde Dehydrogenase (AD): This enzyme catalyzes the oxidation of aldehydes to their corresponding carboxylic acids. For instance, the aldehyde metabolite of dopamine is oxidized to 3,4-dihydroxyphenylacetic acid (DOPAC). nih.govnih.gov

Aldehyde Reductase (AR): This enzyme catalyzes the reduction of aldehydes to their alcohol derivatives. The aldehyde from norepinephrine, for example, is primarily reduced to its corresponding alcohol. doi.orgnih.gov

The balance between these oxidative and reductive pathways is crucial for detoxifying these reactive aldehyde intermediates. nih.govepa.gov Following these initial steps, further degradation can occur via O-methylation, catalyzed by catechol-O-methyltransferase (COMT), and other conjugation reactions. nih.gov Given the structural similarities, it is plausible that this compound could undergo analogous condensation and subsequent oxidation or reduction reactions in biological systems.

Role of Specific Enzymes in Metabolic Conversion

While direct enzymatic studies on this compound are not extensively documented, the metabolic fate of structurally analogous compounds, such as salsolinol (B1200041) and norsalsolinol, provides significant insights into the potential enzymatic pathways involved. The metabolism of these catechol isoquinolines is primarily characterized by N-methylation and oxidation, processes catalyzed by specific enzyme families.

Key enzymes implicated in the metabolism of salsolinol and its derivatives include:

(R)-salsolinol synthase: This enzyme is responsible for the stereospecific synthesis of (R)-salsolinol from dopamine and acetaldehyde.

(R)-salsolinol N-methyltransferase: This enzyme catalyzes the N-methylation of (R)-salsolinol to produce N-methyl-(R)-salsolinol. nih.gov This step is a critical activation pathway, as the N-methylated derivative is considered to be more toxic.

Monoamine Oxidase (MAO): This enzyme is involved in the oxidation of these compounds. For instance, N-methyl-norsalsolinol has been shown to be an inhibitor of MAO activity, suggesting a direct interaction. nih.gov

Catechol-O-methyltransferase (COMT): COMT is a crucial enzyme in the metabolism of catecholamines and other catechol-structured compounds. uni-luebeck.denih.gov It is plausible that COMT also plays a role in the O-methylation of the catechol moiety of this compound and its analogs, leading to their inactivation and elimination. researchgate.net

The metabolism of naphthalene itself to 1,2-dihydronaphthalene-1,2-diol (B1198776) has been described, indicating the existence of enzymatic machinery capable of hydroxylating the naphthalene ring system. acs.orgmdpi.com This suggests that the diol structure of this compound is a recognized substrate for metabolic enzymes.

Enzymes in the Metabolism of Salsolinol and Related Compounds

| Enzyme | Role | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|

| (R)-Salsolinol Synthase | Stereospecific synthesis | Dopamine, Acetaldehyde | (R)-Salsolinol | nih.gov |

| (R)-Salsolinol N-methyltransferase | N-methylation | (R)-Salsolinol | N-methyl-(R)-salsolinol | nih.gov |

| Monoamine Oxidase (MAO) | Oxidation | N-methyl-norsalsolinol (as inhibitor) | - | nih.gov |

| Catechol-O-methyltransferase (COMT) | O-methylation of catechols | Catechol-containing compounds | O-methylated metabolites | uni-luebeck.denih.gov |

Neurochemical Interactions of Norsalsolinol and Structurally Related Compounds

Norsalsolinol, a compound structurally similar to this compound, exhibits significant neurochemical interactions, which have been a subject of extensive research, particularly in the context of neurodegenerative diseases.

Endogenous Formation and Distribution in Biological Tissues

Norsalsolinol is not a synthetic compound but is formed endogenously within the body. wikipedia.org Its biosynthesis occurs through a non-enzymatic Pictet-Spengler condensation reaction between dopamine and formaldehyde. researchgate.net This formation is particularly relevant in dopamine-rich regions of the brain, such as the substantia nigra. researchgate.netacs.org

Studies have confirmed the presence of norsalsolinol in various human brain areas. nih.gov Its distribution is not uniform, with higher concentrations typically found in regions with high dopamine levels. acs.org This co-localization with dopaminergic neurons is a key factor in its potential neurotoxic effects. The levels of norsalsolinol and its derivatives have been a subject of investigation in the cerebrospinal fluid of patients with Parkinson's disease. nih.govebi.ac.uk

Endogenous Formation and Distribution of Norsalsolinol

| Aspect | Details | Reference |

|---|---|---|

| Formation Pathway | Non-enzymatic Pictet-Spengler condensation of dopamine and formaldehyde. | researchgate.net |

| Primary Precursors | Dopamine, Formaldehyde | researchgate.net |

| Key Biological Location | Dopamine-rich brain regions, particularly the substantia nigra. | researchgate.netacs.org |

| Detection in Humans | Found in various brain areas and cerebrospinal fluid. | nih.govnih.govebi.ac.uk |

Blood-Brain Barrier Permeability Studies

The ability of a compound to exert effects on the central nervous system is critically dependent on its capacity to cross the blood-brain barrier (BBB). While direct studies on the BBB permeability of norsalsolinol are limited, research on its N-methylated derivative, N-methyl-norsalsolinol, provides valuable insights.

A study demonstrated that N-methyl-norsalsolinol is capable of passing through the blood-brain barrier in vivo. nih.govuni-luebeck.de Following peripheral administration, the compound was detected in the caudate nucleus of the rat brain, a key area of the basal ganglia. This finding is significant as it suggests that systemically present norsalsolinol derivatives can indeed reach the brain parenchyma and exert their neurochemical effects. The exact transport mechanisms, whether through passive diffusion or carrier-mediated transport, are still under investigation.

Mechanisms of Neuronal Interaction (e.g., Mitochondrial Complex I Inhibition)

Norsalsolinol is considered a selective dopaminergic neurotoxin. wikipedia.org Its neurotoxic effects are attributed to several mechanisms at the cellular and molecular level. One of the primary mechanisms implicated in the neuronal damage induced by norsalsolinol and related compounds is the inhibition of mitochondrial function, specifically targeting Complex I of the electron transport chain.

Inhibition of mitochondrial complex I is a well-established mechanism of neurotoxicity for several compounds, including MPP+, the active metabolite of MPTP. nih.govnih.gov While direct evidence for norsalsolinol's binding and inhibition of Complex I is still being elucidated, its structural similarity to other known Complex I inhibitors and its observed effects on mitochondrial respiration strongly suggest this as a key mode of action.

Beyond mitochondrial dysfunction, the neurotoxicity of norsalsolinol involves:

Induction of Apoptosis: Norsalsolinol has been shown to induce programmed cell death, or apoptosis, in neuronal cells. This process is often initiated by mitochondrial dysfunction and the release of pro-apoptotic factors. researchgate.netebi.ac.uk

Generation of Reactive Oxygen Species (ROS): The metabolism of norsalsolinol can lead to the production of ROS, causing oxidative stress within the cell. researchgate.net

Oxidative DNA Damage: The increased oxidative stress can result in damage to cellular components, including DNA, further contributing to cell death. researchgate.netebi.ac.uk

Norsalsolinol has also been found to be taken up into secretory vesicles via the vesicular monoamine transporter, suggesting it can interfere with the normal storage and release of neurotransmitters like dopamine. nih.gov

Mechanisms of Neuronal Interaction of Norsalsolinol

| Mechanism | Description | Reference |

|---|---|---|

| Mitochondrial Complex I Inhibition | Inferred from structural similarities and observed mitochondrial dysfunction. Leads to impaired cellular respiration. | nih.govnih.gov |

| Induction of Apoptosis | Triggers programmed cell death in neuronal cells, often as a consequence of mitochondrial stress. | researchgate.netebi.ac.uk |

| Generation of Reactive Oxygen Species (ROS) | Metabolic processes involving norsalsolinol can produce harmful ROS, leading to oxidative stress. | researchgate.net |

| Oxidative DNA Damage | ROS can damage cellular DNA, contributing to cytotoxicity. | researchgate.netebi.ac.uk |

| Vesicular Uptake | Transported into secretory vesicles, potentially disrupting neurotransmitter homeostasis. | nih.gov |

Vi. Structure Activity Relationship Sar Studies of 4 2 Aminoethyl Naphthalene 1,2 Diol Derivatives

Impact of Naphthalene (B1677914) Ring Substitutions on Activity

Modifications to the bicyclic aromatic naphthalene ring system have a profound impact on the biological and chemical properties of the derivatives. The nature and position of substituents can alter electron distribution, steric profile, and lipophilicity, thereby influencing receptor binding and metabolic stability.

Research on related naphthalene-1,2-dione derivatives, the oxidized form of the diols, shows that substitutions are critical for activity. For instance, a series of 4-phenylamino-substituted naphthalene-1,2-dione derivatives were evaluated as antiproliferative agents, indicating that substitution at the C4 position is a key area for modification. nih.gov Further studies on naphthalene-1,4-dione analogues revealed that the presence of halogen atoms is crucial for maintaining cytotoxic potency. nih.gov Replacing a chlorine atom at the C2 or C3 position with a bromo or methyl group significantly altered the bioactivity of these analogues. nih.gov

The reactivity of the naphthalene ring itself, which can be a precursor to biological activity, is also highly dependent on its substituents. In studies involving the dearomative dihydroxylation of naphthalenes, a process that mimics metabolic activation, the yield and type of product were heavily influenced by the electronic nature of the substituents. acs.org For example, naphthalenes with strong electron-withdrawing groups like cyanide led to higher yields compared to those with electron-donating groups like ethyl. acs.org Phenyl-substituted naphthalenes were also found to be reactive, attesting to the significant effect of aryl substitutions. acs.org

The table below, derived from data on the oxidation of substituted naphthalenes, illustrates the influence of various substituents on the reactivity at the naphthalene core. acs.org

| Substituent (at C2) | Product Yield (%) |

| Methoxy (–OCH₃) | 70 |

| Acetate (–OAc) | 54 |

| Phenyl (–Ph) | 40 |

| Bromo (–Br) | 37 |

| Chloro (–Cl) | 25 |

| Ethyl (–Et) | 16 |

This interactive table summarizes the yield of tetraol products from the oxidation of 2-substituted naphthalenes, demonstrating how substituent choice modulates chemical reactivity.

Role of the Aminoethyl Side Chain Modifications

The aminoethyl side chain at the C4 position is a critical determinant of the pharmacological profile of these compounds. Modifications to this chain, including altering its length, rigidity, and the nature of the terminal amino group, can lead to significant changes in activity.

Studies on analogous naphthalene-dione compounds have shown that modifications to the amine linker are pivotal. For example, the introduction of a methyl group on the nitrogen atom of a linker chain in 4-phenylamino-substituted naphthalene-1,2-diones resulted in potent antiproliferative activities against human cancer cells. nih.gov This suggests that N-alkylation can enhance biological effects.

The steric and electronic properties of the terminal amine group also play a significant role. In the development of 2-chloro-3-amino naphthalene-1,4-dione analogues, varying the cyclic amine group was a key strategy. nih.gov Altering the morpholine (B109124) ring, for instance by changing the oxygen atom, was explored to understand the importance of hydrogen bond accepting capacity at that position. nih.gov The general finding that terminal cyclic amine groups often exhibit higher activity highlights the importance of the side chain's conformation and hydrogen bonding potential. nih.gov

Influence of Diol Moiety Configuration and Substitution

The 1,2-diol (catechol-like) moiety is a key functional group, directly participating in interactions with biological targets and being susceptible to metabolic oxidation to form reactive quinones. The arrangement of the hydroxyl groups on the naphthalene ring is therefore of paramount importance.

Comparative studies of different naphthalenediol (ND) isomers have demonstrated distinct biological profiles. In studies on rat primary cortical neurons, the cytotoxicity of various isomers was found to follow the order: 1,4-ND > 1,2-ND >> 2,3-ND. nih.govresearchgate.net Conversely, for neuroprotection against oxidative stress, 2,3-ND and 1,8-ND provided excellent protection, superior to the well-known antioxidant (-)-epigallocatechin (B1671488) gallate (EGCG). nih.govresearchgate.net This demonstrates that the specific positioning of the diol groups dictates the balance between toxicity and protective effects. nih.govresearchgate.net This difference in activity is attributed to the tendency of the diol to form a corresponding quinone, which is influenced by whether this transformation results in a loss of aromaticity in the adjacent ring. nih.govresearchgate.net

| Naphthalenediol Isomer | Relative Cytotoxicity | Neuroprotective Efficacy |

| 1,2-Naphthalenediol (1,2-ND) | High | Moderate |

| 1,4-Naphthalenediol (1,4-ND) | Very High | Low |

| 2,3-Naphthalenediol (2,3-ND) | Low | High |

| 1,8-Naphthalenediol (1,8-ND) | Very Low | High |

This interactive table summarizes the observed cytotoxicity and neuroprotective effects of different naphthalenediol isomers, highlighting the critical role of the diol group's position.

The catechol functional group itself is known to be a crucial component in various biological interactions, including adhesion mechanisms and redox cycling. nih.gov However, it can also be associated with toxicity, as studies on catechol have shown it can induce tissue hyperplasia. nih.gov

Stereochemical Effects on Biological Activity

The structure of 4-(2-aminoethyl)naphthalene-1,2-diol contains a chiral center at the carbon atom of the ethyl side chain to which the amino group is attached. This gives rise to the existence of two non-superimposable mirror images, or enantiomers, designated as (R) and (S). khanacademy.org

It is a well-established principle in pharmacology and medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This enantioselectivity arises from the three-dimensional nature of biological targets like enzymes and receptors, which interact differently with each enantiomer. nih.gov

For a given pair of enantiomers, one may fit into a receptor's binding site perfectly while the other fits poorly or not at all. The process for assigning the absolute configuration (R or S) involves prioritizing the four groups attached to the chiral center based on atomic number and observing their orientation in space. khanacademy.org Although specific studies detailing the separate activities of the (R) and (S) enantiomers of this compound are not widely available, it is expected that they would display differential biological effects based on the established principles of stereochemistry in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of untested chemicals and guiding the design of new, more potent derivatives. nih.govrsc.org

QSAR studies for naphthalene derivatives typically involve calculating a set of molecular descriptors that quantify various physicochemical properties of the molecules. These descriptors can be categorized as electronic (e.g., atomic net charge, HOMO/LUMO energies), steric (e.g., solvent-accessible surface area), and hydrophobic (e.g., log P). walisongo.ac.idresearchgate.net A mathematical model is then developed to create an equation relating these descriptors to the observed biological activity. youtube.com

Commonly used statistical methods in QSAR include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). brieflands.com For example, a QSAR study on naphthoquinone derivatives as inhibitors of a pathogenic agent successfully used MLR and ANN to build predictive models. brieflands.com In another study on different antitumor derivatives, models showed that molecules with a smaller solvent-accessible surface area and higher lipophilicity were predicted to have greater biological activity. researchgate.net

| Descriptor Type | Example Descriptors | Potential Impact on Activity |

| Electronic | Dipole Moment, EHOMO, ELUMO, Atomic Net Charge | Influences receptor interactions and reaction mechanisms |

| Hydrophobic | Log P, Hydration Energy | Affects membrane permeability and transport to the target site |

| Steric/Topological | Molecular Volume, Solvent Accessible Surface Area (SAG/SAA) | Determines the fit of the molecule into a binding pocket |

| Physicochemical | Polarizability, Hydrogen Bond Donors/Acceptors | Governs non-covalent binding interactions with the target |

This interactive table presents common descriptor types used in QSAR models and their general significance for biological activity, based on various QSAR studies. walisongo.ac.idresearchgate.net

These computational approaches allow for the systematic exploration of how structural changes affect activity, enabling a more rational design of derivatives of this compound for specific biological applications. nih.govnih.gov

Vii. Advanced Analytical Methodologies for 4 2 Aminoethyl Naphthalene 1,2 Diol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For 4-(2-Aminoethyl)naphthalene-1,2-diol, various chromatographic methods are utilized, each offering distinct advantages in terms of resolution, sensitivity, and throughput.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of naphthalene (B1677914) metabolites. The separation is typically achieved on a reversed-phase column, where the polarity of the analyte relative to the mobile and stationary phases dictates its retention time. For a polar compound like this compound, a C18 column is commonly used with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier such as methanol (B129727) or acetonitrile. nih.gov

Due to the catechol structure (the 1,2-diol group) of the compound, electrochemical detection (ECD) is a highly sensitive and specific method for quantification. nih.gov This detection method relies on the oxidation of the diol moiety at a glassy carbon electrode set at a specific potential. nih.gov The resulting current is directly proportional to the concentration of the analyte, allowing for precise measurement even at very low levels. A sensitive HPLC-ECD method for a similar catechol-containing compound achieved a limit of quantification of approximately 1 ng/mL in plasma. nih.gov

Fluorescence detection is another viable option, as naphthalene derivatives often exhibit natural fluorescence. The sample is excited at a specific wavelength, and the emitted light is measured at a longer wavelength, providing high sensitivity and selectivity.

For ultimate sensitivity and specificity, especially in complex biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique couples the powerful separation capabilities of HPLC with the mass-resolving power of a tandem mass spectrometer. Electrospray ionization (ESI) is a commonly used interface that gently ionizes the analyte molecules as they elute from the HPLC column, making them amenable to mass analysis. nih.gov

The mass spectrometer operates by selecting the molecular ion of this compound (the precursor ion), fragmenting it, and then detecting one or more specific fragment ions (product ions). This process, known as multiple reaction monitoring (MRM), provides exceptional specificity, virtually eliminating interference from matrix components and ensuring that only the target analyte is quantified. LC-MS/MS methods are robust, can measure multiple metabolites simultaneously, and often require minimal sample cleanup compared to other techniques. nih.gov The sensitivity of these methods allows for detection and quantification at very low concentrations. nih.gov

Table 1: Performance Characteristics of LC-MS/MS for Naphthalene Metabolite Analysis This table presents typical performance data for LC-MS/MS methods developed for related naphthalene metabolites, illustrating the sensitivity of the technique.

| Parameter | Value Range | Reference |

|---|---|---|

| On-column Limit of Detection (LOD) | 0.91 - 3.4 ng | nih.gov |

| On-column Limit of Quantitation (LOQ) | 1.8 - 6.4 ng | nih.gov |

| Linearity | Over 2 log orders | nih.gov |

| Accuracy (% of Target) | -13.1 to +5.2% | nih.gov |

| Intra-day Variability (% RSD) | ~7.2% | nih.gov |

| Inter-day Variability (% RSD) | ~6.8% | nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) is a form of planar chromatography that offers a rapid, cost-effective, and high-throughput alternative for the analysis of various compounds, including those with phenolic structures like catechins. researchgate.netresearchgate.net This technique could be readily adapted for the analysis of this compound.

In HPTLC, a small amount of the sample is applied to a stationary phase, which is a thin layer of adsorbent like silica (B1680970) gel on a glass or aluminum plate. The plate is then placed in a sealed chamber with a solvent system (mobile phase) that travels up the plate via capillary action, separating the sample components based on their differential partitioning between the two phases. For catecholic compounds, mobile phases often consist of mixtures like toluene, ethyl acetate, acetone, and formic acid. researchgate.netyoutube.com

Detection can be performed qualitatively by observing the plate under UV light (e.g., at 254 nm or 366 nm), where the compound may appear as a dark spot or a fluorescent band. youtube.com For quantitative analysis, a densitometer is used to scan the plate and measure the intensity of the spot, which is proportional to the amount of the compound present. Derivatization with specific reagents can be used to produce colored spots, enhancing detection sensitivity and specificity. researchgate.net HPTLC is particularly useful for screening multiple samples simultaneously and requires minimal sample preparation. researchgate.net

Sample Preparation and Matrix Effects in Complex Biological Samples

Analyzing this compound in biological samples such as urine, plasma, or tissue homogenates presents significant challenges due to the complexity of the matrix. The compound is often present as a conjugate (e.g., glucuronide or sulfate) and at very low concentrations amidst a vast excess of other endogenous substances.

Effective sample preparation is crucial. A common first step for urine samples is enzymatic hydrolysis, using enzymes like β-glucuronidase and sulfatase to cleave the conjugates and release the free form of the analyte. Following hydrolysis, a cleanup and enrichment step is typically required. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. The sample is passed through a cartridge containing a sorbent that retains the analyte of interest while allowing interfering compounds to be washed away. The analyte is then eluted with a small volume of a strong solvent.

Matrix effects are a significant concern in quantitative analysis, particularly with LC-MS/MS. researchgate.net These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either signal suppression or enhancement. researchgate.net This can compromise the accuracy and reproducibility of the results. For instance, compounds eluting very close to the analyte can affect its signal, and the presence of high concentrations of other substances can alter the chromatographic baseline. researchgate.net To compensate for matrix effects, stable isotope-labeled internal standards are often used. These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. Because they behave identically during sample preparation and chromatography, they can effectively correct for variations in recovery and matrix-induced signal changes.

Development of Biosensors for Molecular Detection

Biosensors represent a promising frontier for the rapid, sensitive, and portable detection of specific molecules like this compound. researchgate.net These analytical devices convert a biological recognition event into a measurable signal. researchgate.net

Given the structure of this compound, electrochemical biosensors are a particularly attractive approach. The 1,2-diol (catechol) group is electrochemically active and can be oxidized to a quinone. An amperometric biosensor could be developed by immobilizing an enzyme, such as tyrosinase or a laccase, on an electrode surface. researchgate.net In the presence of the target analyte, the enzyme would catalyze its oxidation, and the electrode would measure the resulting electron transfer as a current. The magnitude of this current would be proportional to the concentration of this compound. This principle has been successfully applied to the detection of other biogenic amines and catecholic compounds like dopamine (B1211576). researchgate.net

Other biorecognition elements, such as antibodies or molecularly imprinted polymers designed to specifically bind to the target molecule, could also be integrated into a biosensor platform. The transduction mechanism could also be optical, monitoring changes in fluorescence or absorbance upon binding of the analyte. researchgate.net The key advantages of biosensors include their high specificity, potential for real-time monitoring, and ease of use, making them suitable for a wide range of applications. researchgate.net

Viii. Future Research Directions and Emerging Applications in Academic Research

Exploration of Novel Synthetic Routes and Sustainable Chemistry for Naphthalene-Based Derivatives

The synthesis of naphthalene (B1677914) derivatives is an active area of research, driven by their wide-ranging applications in medicinal chemistry, agrochemicals, and materials science. nih.gov Traditional methods often rely on electrophilic aromatic substitution, which can present challenges in controlling regioselectivity. nih.gov Consequently, there is a significant push towards developing more efficient and sustainable synthetic strategies.

Recent advancements include: